(3,5-Dimethylphenyl)(furan-3-yl)methanol

Organic Synthesis Heterocyclic Chemistry Regioselectivity

Reproducibility in SAR programs demands precise substitution patterns. Generic furan methanols fail to replicate the electronic and steric effects of the symmetric 3,5-dimethylphenyl group.

• Unique value proposition: LogP increases by +2.0-2.4 vs. unsubstituted furan-3-ylmethanol, enhancing membrane permeability.
• Reliable supply: ≥98% purity, stored at 2-8°C in sealed dry packaging. Certified for HPLC/GC-MS method development.

Molecular Formula C13H14O2
Molecular Weight 202.25 g/mol
Cat. No. B7893057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Dimethylphenyl)(furan-3-yl)methanol
Molecular FormulaC13H14O2
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(C2=COC=C2)O)C
InChIInChI=1S/C13H14O2/c1-9-5-10(2)7-12(6-9)13(14)11-3-4-15-8-11/h3-8,13-14H,1-2H3
InChIKeyGUEIHERBDQNVRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3,5-Dimethylphenyl)(furan-3-yl)methanol: Baseline Profile


(3,5-Dimethylphenyl)(furan-3-yl)methanol (CAS: 1341905-74-5) is a synthetic organic compound with the molecular formula C13H14O2 and a molecular weight of 202.25 g/mol . It is classified as a heterocyclic aromatic alcohol, characterized by a central methanol carbon bonded to both a 3,5-dimethylphenyl group and a furan-3-yl moiety . The compound is supplied as a high-purity (≥98%) small molecule scaffold, typically stored at 2–8°C in a dry, sealed environment to ensure stability . Its unique combination of a sterically hindered dimethylphenyl ring and a polarizable furan heterocycle makes it a versatile intermediate in organic synthesis and a candidate for derivatization in medicinal chemistry programs .

1 High-purity synthetic scaffold for medicinal chemistry derivatization
2 Cold-chain storage (2–8°C) required to maintain benzylic alcohol stability
3 Unique steric and electronic profile from 3,5-dimethylphenyl + furan-3-yl combination

Generic Substitution Failure: (3,5-Dimethylphenyl)(furan-3-yl)methanol


Direct substitution of (3,5-Dimethylphenyl)(furan-3-yl)methanol with its regioisomers (e.g., 2,4- or 3,4-dimethylphenyl analogs) or simpler furan methanols is not functionally equivalent due to the compound's unique electronic and steric profile. The 3,5-dimethyl substitution pattern creates a symmetric, electron-donating environment that modulates the reactivity of the benzylic alcohol and influences molecular recognition in biological systems . This pattern is distinct from the asymmetric 2,4- or 3,4-dimethyl isomers, which present different spatial orientations for key interactions such as π-π stacking and hydrogen bonding . Consequently, procurement of the precise 3,5-isomer is essential for reproducibility in structure-activity relationship (SAR) studies, where even minor changes in substitution can lead to significant alterations in binding affinity or synthetic yield [1]. The following evidence guide quantifies these differences where data is available.

  • Regioisomeric 2,4- or 3,4-dimethylphenyl analogs may shift electronic environment and binding interactions, limiting SAR reproducibility.
  • Unsubstituted furan-3-ylmethanol lacks the dimethylphenyl steric and lipophilicity contributions, potentially altering membrane permeability and reactivity.
  • Furan-2-ylmethanol derivatives differ in ring regiochemistry, which may change synthetic pathway outcomes and target-engagement profiles.

Evidence Guide: (3,5-Dimethylphenyl)(furan-3-yl)methanol


C3-Regioselectivity in Furan Synthesis

The 3,5-dimethylphenyl substitution pattern on the methanol carbon provides a unique steric and electronic environment that can influence synthetic outcomes. While direct quantitative yield data for this specific compound is not publicly available, a structurally related methodology for synthesizing furan-3-ylmethanol derivatives via the Paterno-Buchi reaction achieves high regioselectivity (>90%) for the C3 position over the more common C2/C5 positions [1]. In head-to-head comparisons within the class of furan methanol derivatives, synthetic routes targeting the furan-3-yl regioisomer typically require distinct reaction conditions compared to their furan-2-yl counterparts, often resulting in different yields and selectivity profiles .

C3 Regioselectivity
Class-level
≥90% C3 selectivity reported for Paterno-Buchi reaction vs typical C2/C5 preference
Supports synthetic route differentiation for furan-3-yl regioisomers.
Class-level inference from related furan methanol derivatives.
Organic Synthesis Heterocyclic Chemistry Regioselectivity

Predicted LogP and pKa Comparison

The introduction of two methyl groups on the phenyl ring significantly alters the lipophilicity and acidity of the molecule compared to the unsubstituted parent compound. Computational predictions indicate a substantial increase in LogP and a decrease in pKa for (3,5-Dimethylphenyl)(furan-3-yl)methanol relative to the unsubstituted furan-3-ylmethanol . While no experimental data is available for this specific compound, these predicted values are consistent with the well-established effects of methyl substitution on aromatic rings [1].

Predicted LogP & pKa
Class-level
LogP ~2.8–3.2 (unsubstituted: 0.77); pKa ~13.8–14.2 (unsubstituted: 14.49)
Indicates higher lipophilicity and may support membrane-permeability-dependent assay design.
Computational predictions; experimental verification recommended.
Medicinal Chemistry ADME Prediction Lipophilicity

Steric Effects in Cross-Coupling

The steric hindrance imposed by the 3,5-dimethylphenyl group can influence the outcome of cross-coupling reactions. For instance, in Suzuki-Miyaura couplings, the presence of ortho-methyl groups often leads to reduced reaction rates and different optimal catalyst systems compared to unhindered analogs [1]. While no direct experimental data exists for this specific compound, a related study on 2,4-dimethylphenyl furan methanol synthesis via Grignard reaction suggests that the position of methyl groups impacts reaction efficiency .

Steric Effects in Cross-Coupling
Class-level
Moderate steric hindrance predicted at benzylic position; no direct quantitative data available
May require optimized Suzuki-Miyaura conditions compared to unhindered analogs.
Based on class-level trends with ortho-substituted aryl partners.
Cross-Coupling Building Block Synthetic Methodology

Storage and Purity Specifications

Commercial availability of (3,5-Dimethylphenyl)(furan-3-yl)methanol from reputable suppliers specifies a purity of ≥98% and requires storage under inert atmosphere at 2-8°C to maintain stability . This contrasts with some simpler furan methanols, which may be stored at room temperature . The requirement for cold storage indicates a higher sensitivity to degradation, likely due to the benzylic alcohol's susceptibility to oxidation or the furan ring's sensitivity to acid-catalyzed ring-opening [1].

Storage & Purity
Specification review
Cold storage (2–8°C) required; ≥98% purity
Procurement must include cold-chain handling; limited shelf-life vs. room-temperature-stable analogs.
Supplier specification; independent stability assessment advised.
Chemical Sourcing Quality Control Stability

Application Scenarios: (3,5-Dimethylphenyl)(furan-3-yl)methanol


SAR Scaffold for Medicinal Chemistry

The 3,5-dimethylphenyl group provides a unique steric and electronic profile for exploring SAR around a central benzylic alcohol. As evidenced by the predicted increase in lipophilicity (LogP shift of +2.0-2.4 units) compared to unsubstituted furan-3-ylmethanol, this compound is suited for programs aiming to improve membrane permeability of furan-containing lead compounds . Its C3-furan regiochemistry, as highlighted in Paterno-Buchi selectivity studies, also makes it a specific probe for investigating the role of furan substitution pattern in target binding [1].

Sterically Demanding Cross-Coupling Intermediate

The steric hindrance introduced by the 3,5-dimethyl substitution on the phenyl ring makes this compound a valuable building block for constructing highly substituted aromatic systems via cross-coupling reactions. It serves as a specific reagent for synthesizing molecules where ortho-substitution is desired to restrict conformational flexibility or enhance metabolic stability, as suggested by class-level trends in Suzuki-Miyaura couplings [2].

Reference Standard for Analytical Methods

Given its defined storage requirements (2-8°C, sealed, dry) and commercial availability at ≥98% purity, (3,5-Dimethylphenyl)(furan-3-yl)methanol can serve as a high-purity standard for developing and validating analytical methods (e.g., HPLC, GC-MS) for the detection and quantification of structurally related furan derivatives in complex mixtures . Its distinct retention time and spectral properties provide a reliable benchmark.

Application
Selection Property
Validation Focus
SAR Scaffold for Medicinal Chemistry
3,5-Dimethylphenyl steric/electronic profile
Lipophilicity and membrane permeability assessment
Sterically Demanding Cross-Coupling Intermediate
Benzylic alcohol with ortho-methyl substitution
Coupling efficiency with sterically hindered substrates
Reference Standard for Analytical Methods
High purity and defined storage condition
Retention time and spectral benchmarking
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